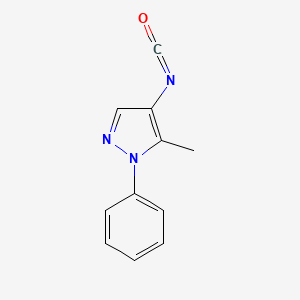

4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Organic Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. nih.gov This structural motif is found in numerous compounds with a wide array of applications, including pharmaceuticals and agrochemicals. mdpi.com The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. mdpi.com Furthermore, the aromatic nature of the pyrazole ring and the presence of multiple reaction sites allow for diverse chemical modifications, making it a valuable core for the synthesis of complex molecules. nih.gov

Importance of Isocyanate Functional Groups in Synthesis and Material Science

The isocyanate group (-N=C=O) is a highly reactive functional group that readily participates in addition reactions with nucleophiles such as alcohols, amines, and water. researchgate.netmdpi.com This reactivity is fundamental to the production of polyurethanes, a major class of polymers with widespread applications in foams, coatings, adhesives, and elastomers. researchgate.netresearchgate.net The ability of isocyanates to form stable urethane (B1682113) and urea (B33335) linkages makes them indispensable in polymer chemistry and for the chemical modification of various materials. researchgate.net

Overview of Pyrazole-Isocyanate Hybrid Compounds: Structural and Functional Relevance

Hybrid compounds that contain both a pyrazole moiety and an isocyanate group, such as 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole, are of particular interest. The pyrazole component can act as a "blocking agent" for the isocyanate. mdpi.compcimag.comscilit.com In this context, the pyrazole reversibly reacts with the isocyanate, protecting it from unwanted reactions. Upon heating, the "deblocking" occurs, regenerating the reactive isocyanate which can then, for example, react with a polyol to form a polyurethane coating. mdpi.compcimag.com This allows for the creation of one-component (1K) heat-curable systems, which are stable at room temperature. pcimag.com The specific substituents on the pyrazole ring can influence the deblocking temperature, allowing for tailored curing properties in materials applications. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉N₃O | bldpharm.com |

| Molecular Weight | 199.21 g/mol | bldpharm.com |

| CAS Number | 799283-97-9 | bldpharm.com |

Research Findings on this compound

While specific, in-depth research articles focusing solely on this compound are not widely available in the public domain, its synthesis and reactivity can be inferred from established chemical principles and related literature.

The most probable synthetic route to this compound is through the Curtius rearrangement of a corresponding pyrazole-4-carbonyl azide (B81097). This well-established reaction converts a carboxylic acid derivative into an isocyanate with the loss of nitrogen gas. The reaction proceeds with retention of the configuration of the migrating group.

The synthesis would likely begin with 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . This precursor can be synthesized, for example, by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and phenylhydrazine (B124118), followed by basic hydrolysis of the resulting ester.

The carboxylic acid would then be converted to the corresponding acyl chloride , for instance by treatment with thionyl chloride or oxalyl chloride. chemicalbook.com Reaction of this acyl chloride with sodium azide would yield 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl azide .

Finally, thermal or photochemical rearrangement of the acyl azide would lead to the formation of This compound with the extrusion of nitrogen gas.

The reactivity of the resulting isocyanate is expected to be characteristic of this functional group. It would readily react with various nucleophiles. For instance, reaction with an alcohol would yield a urethane, while reaction with an amine would produce a urea derivative. These reactions are crucial for its potential application as a monomer in polymerization or as a chemical modifier.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-isocyanato-5-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-9-11(12-8-15)7-13-14(9)10-5-3-2-4-6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFVDOYRTLEGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428168 | |

| Record name | 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799283-97-9 | |

| Record name | 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isocyanato 5 Methyl 1 Phenyl 1h Pyrazole and Analogous Pyrazole Isocyanates

Synthesis of the 5-Methyl-1-phenyl-1H-pyrazole Core

The formation of the 5-methyl-1-phenyl-1H-pyrazole framework is a fundamental step and can be accomplished through several reliable synthetic routes.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and 1,3-Difunctional Systems

The most traditional and widely used method for pyrazole (B372694) synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. For the synthesis of 5-methyl-1-phenyl-1H-pyrazole, this typically involves the reaction of phenylhydrazine (B124118) with a 1,3-diketone like acetylacetone.

This reaction proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. The regioselectivity of this reaction is a critical aspect, as unsymmetrical 1,3-dicarbonyl compounds can potentially lead to two isomeric pyrazoles. The reaction of phenylhydrazine with acetylacetone, however, typically yields the 1-phenyl-3,5-dimethylpyrazole. To obtain the desired 5-methyl-1-phenyl-1H-pyrazole, a different 1,3-difunctional starting material is necessary. One classical approach involves the reaction of phenylhydrazine with ethyl acetoacetate, which after cyclization and tautomerization, can lead to 3-methyl-1-phenyl-1H-pyrazol-5-ol. nih.gov

Multicomponent Reaction Approaches for Pyrazole Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. Various MCRs have been developed for the synthesis of substituted pyrazoles.

For instance, a one-pot, three-component reaction involving an aldehyde, phenylhydrazine, and an active methylene (B1212753) compound can be utilized to construct the pyrazole ring. researchgate.net A specific example is the reaction of benzaldehyde, phenylhydrazine hydrochloride, and ethyl cyanoacetate (B8463686) in a four-component reaction to produce pyrazole derivatives. preprints.org While not directly yielding 5-methyl-1-phenyl-1H-pyrazole, these MCR strategies highlight the versatility of this approach for generating diverse pyrazole scaffolds. A reported multicomponent synthesis of 5-amino-3-aryl-1H-pyrazoles involves the reaction of benzoylacetonitrile (B15868) and substituted phenylhydrazines. nih.gov

Transition Metal-Catalyzed Pyrazole Synthesis

Transition metal catalysis provides powerful and regioselective methods for the synthesis of pyrazoles. These methods often involve the coupling of various starting materials under the influence of a metal catalyst.

Copper-catalyzed reactions have been shown to be effective for pyrazole synthesis. For example, a copper-catalyzed condensation reaction can produce pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Another approach involves the copper(I)-catalyzed reaction of hydrazonyl chlorides with homopropargylic alcohols, which allows for the regioselective synthesis of 5-substituted pyrazoles. thieme.de Ruthenium and iron catalysts have also been employed in the synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols or 1,3-diols. organic-chemistry.org

Regioselective Synthetic Control for Pyrazole Substitution Patterns

Controlling the regiochemistry of substitution on the pyrazole ring is crucial for the synthesis of a specific isomer like 4-isocyanato-5-methyl-1-phenyl-1H-pyrazole. The choice of synthetic method and starting materials plays a pivotal role in determining the substitution pattern.

In cyclocondensation reactions, the nature of the substituents on both the hydrazine and the 1,3-difunctional compound dictates the regiochemical outcome. For instance, the reaction of unsymmetrical enaminodiketones with hydrazine derivatives can lead to regiospecific formation of 4-substituted 1H-pyrazole-5-carboxylates. organic-chemistry.org

1,3-Dipolar cycloaddition reactions between diazo compounds (often generated in situ from N-tosylhydrazones) and alkynes or alkyne surrogates are powerful tools for constructing pyrazoles with high regioselectivity. organic-chemistry.orgthieme.de The choice of substituents on both the diazo compound and the dipolarophile directs the cycloaddition to yield a specific regioisomer. For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org

Introduction of the Isocyanate Functionality at the Pyrazole C-4 Position

Once the 5-methyl-1-phenyl-1H-pyrazole core is synthesized, the next critical step is the introduction of the isocyanate group at the C-4 position.

Phosgene-Based Isocyanate Formation (e.g., from corresponding amines or carbohydrazides)

The traditional and most direct method for converting a primary amine to an isocyanate is through reaction with phosgene (B1210022) (COCl₂) or a phosgene equivalent like diphosgene or triphosgene (B27547). digitellinc.comacs.orgnih.gov This process would necessitate the synthesis of 4-amino-5-methyl-1-phenyl-1H-pyrazole as a key intermediate.

The synthesis of this amino-pyrazole precursor can be achieved through various routes. One common method is the reduction of a corresponding nitro-pyrazole, 4-nitro-5-methyl-1-phenyl-1H-pyrazole. The nitration of 5-methyl-1-phenyl-1H-pyrazole would be the initial step, followed by reduction of the nitro group to an amine.

Alternatively, the Curtius rearrangement provides a well-established, phosgene-free route to isocyanates from carboxylic acids. nih.govwikipedia.orgorganic-chemistry.orgrsc.orgnih.gov This would involve the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This carboxylic acid can then be converted to an acyl azide (B81097), typically by reaction with sodium azide after activation of the carboxylic acid (e.g., as an acyl chloride) or by using diphenylphosphoryl azide (DPPA). nih.gov Thermal or photochemical decomposition of the acyl azide induces the rearrangement to the desired this compound with the loss of nitrogen gas. nih.govwikipedia.org

The following table summarizes the key synthetic transformations discussed:

| Transformation | Starting Material(s) | Reagent(s) | Product | Reaction Type |

| Pyrazole Core Synthesis | Phenylhydrazine, Ethyl acetoacetate | - | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | Cyclocondensation |

| Pyrazole Core Synthesis | Aldehyde, Phenylhydrazine, Active methylene compound | - | Substituted Pyrazole | Multicomponent Reaction |

| Pyrazole Core Synthesis | Hydrazonyl chloride, Homopropargylic alcohol | Copper(I) catalyst | 5-Substituted Pyrazole | Transition Metal-Catalyzed Cycloaddition |

| Isocyanate Formation | 4-Amino-5-methyl-1-phenyl-1H-pyrazole | Phosgene (or equivalent) | This compound | Phosgenation |

| Isocyanate Formation | 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | DPPA or SOCl₂ then NaN₃ | This compound | Curtius Rearrangement |

Non-Phosgene Synthetic Routes to Isocyanates

In a move towards greener and safer chemical processes, non-phosgene routes for the synthesis of isocyanates have become increasingly important, avoiding the use of highly toxic phosgene gas. google.comwikipedia.org Key among these methods are the Curtius rearrangement, the urea (B33335) method, and various carbonylation reactions.

Curtius Rearrangement:

The Curtius rearrangement is a cornerstone of non-phosgene isocyanate synthesis. nih.govwikipedia.orgorganic-chemistry.orgrsc.org This thermal or photochemical decomposition of an acyl azide (R-C(O)N₃) proceeds through a concerted mechanism to yield an isocyanate (R-N=C=O) with the loss of nitrogen gas. nih.govwikipedia.org The reaction is highly versatile and tolerates a wide range of functional groups, making it particularly suitable for complex heterocyclic systems like pyrazoles. nih.govnih.gov

The general pathway to obtaining this compound via the Curtius rearrangement commences with the corresponding carboxylic acid, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. stenutz.eu This precursor is converted to an activated form, typically an acyl chloride or a mixed anhydride (B1165640), which is then reacted with an azide source, such as sodium azide, to form the crucial acyl azide intermediate, 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl azide. Subsequent heating of this acyl azide induces the rearrangement to the desired isocyanate.

A widely employed and safer alternative for the one-pot conversion of carboxylic acids to isocyanates is the use of diphenylphosphoryl azide (DPPA). nih.govwikipedia.orggoogle.comresearchgate.netchemicalbook.com In this procedure, DPPA reacts with the carboxylic acid in the presence of a base, like triethylamine, to form a mixed anhydride intermediate. This intermediate then undergoes intramolecular rearrangement to the acyl azide, which subsequently rearranges to the isocyanate upon heating. nih.gov This method avoids the isolation of potentially explosive acyl azides. nih.gov

Table 1: Reagents for Curtius Rearrangement

| Starting Material | Reagent(s) | Intermediate | Product |

|---|---|---|---|

| Pyrazole-4-carboxylic acid | 1. Thionyl chloride (SOCl₂) 2. Sodium azide (NaN₃) | Pyrazole-4-carbonyl azide | Pyrazole-4-isocyanate |

Urea Method:

The synthesis of isocyanates can also be approached starting from amines via urea derivatives. For pyrazoles, this would involve the reaction of an aminopyrazole, such as 4-amino-5-methyl-1-phenyl-1H-pyrazole, with a suitable reagent to form a pyrazolylurea. nih.govsemanticscholar.org This urea derivative can then, in principle, be thermally or chemically degraded to the corresponding isocyanate, although this is a less common route compared to the Curtius rearrangement. The reaction of an aminopyrazole with phosgene or a phosgene equivalent like triphosgene can directly yield the isocyanate, but these fall outside the scope of non-phosgene methods. nih.gov Alternatively, pyrazolylureas can be synthesized by reacting an aminopyrazole with an isocyanate. semanticscholar.org

Carbonylation:

Catalytic carbonylation of amines or nitro compounds presents another phosgene-free pathway to isocyanates. beilstein-journals.orgscholaris.ca For instance, the direct carbonylation of 4-amino-5-methyl-1-phenyl-1H-pyrazole using carbon monoxide in the presence of a suitable catalyst, such as a palladium complex, could theoretically yield the target isocyanate. These reactions often require high pressures and temperatures and the development of efficient and selective catalytic systems is a key area of research. scholaris.ca

Leveraging Precursor Reactivity for Isocyanate Generation

The generation of isocyanates can also be achieved by leveraging the reactivity of other functional groups on the pyrazole ring.

From Carboxaldehydes:

While not a direct conversion, a pyrazole-4-carboxaldehyde can serve as a precursor to the corresponding carboxylic acid through oxidation. The resulting carboxylic acid can then be subjected to the Curtius rearrangement as described above. The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles to produce the required carboxaldehyde intermediates. rsc.org

Advanced Synthetic Techniques for Pyrazole Isocyanates

Modern synthetic chemistry offers advanced techniques that can improve the safety, efficiency, and scalability of isocyanate synthesis.

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool for the safe handling of hazardous intermediates and for improving reaction control and scalability. google.comrsc.org The synthesis of isocyanates via the Curtius rearrangement is particularly well-suited for flow chemistry. google.com The acyl azide intermediate, which can be explosive in larger batch quantities, is generated and consumed in situ within the small volume of the flow reactor, significantly enhancing the safety of the process. google.com

In a typical setup, a solution of the heterocyclic carboxylic acid and a base is mixed with a solution of DPPA in a T-mixer. This mixture then passes through a heated coil reactor where the rearrangement to the isocyanate occurs. The residence time and temperature can be precisely controlled to optimize the reaction yield and minimize byproduct formation. This technology has been successfully applied to the synthesis of various heterocyclic isocyanates and their subsequent in-line trapping with nucleophiles to form ureas and carbamates. google.com A patent has described the synthesis of isocyanates, including those with pyrazolyl groups, using flow chemistry. google.com

Table 2: Comparison of Batch vs. Flow Synthesis for Curtius Rearrangement

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Risk of accumulating explosive acyl azide intermediates. | Hazardous intermediates are generated and consumed in situ in small volumes. |

| Control | Difficult to control temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time. |

| Scalability | Scaling up can be challenging and hazardous. | Readily scalable by extending the operation time. |

| Efficiency | Can suffer from side reactions due to prolonged reaction times. | Often provides higher yields and purity due to better control. |

Catalytic Systems in Pyrazole-Isocyanate Synthesis

The development of catalytic systems for isocyanate synthesis offers a more atom-economical and environmentally friendly approach.

For the Curtius rearrangement, Lewis acids such as boron trifluoride or boron trichloride (B1173362) have been shown to catalyze the decomposition of acyl azides, allowing for lower reaction temperatures and improved yields of the isocyanate. wikipedia.org

In the context of carbonylation reactions, various transition metal catalysts, particularly those based on palladium and rhodium, have been investigated for the conversion of amines to isocyanates using carbon monoxide. While specific examples for pyrazole substrates are not abundant in the literature, the general principles can be applied. The key challenge lies in catalyst design to achieve high selectivity for the desired isocyanate over potential side products like ureas.

More recently, methods for the direct conversion of carboxylic acids to amides using isocyanates have been developed using catalysts like 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.org While this reaction consumes an isocyanate, it highlights the ongoing development of catalytic methods involving this functional group.

Chemical Reactivity and Reaction Pathways of Pyrazole Containing Isocyanates

Reactions of the Isocyanate Moiety

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles. This reactivity is the cornerstone of isocyanate chemistry, leading to the formation of stable addition products and polymers.

The most common reactions involving isocyanates are nucleophilic additions across the C=N double bond. These reactions are typically fast, efficient, and form the basis for synthesizing a broad spectrum of derivatives.

Reaction with Alcohols to form Carbamates: In the presence of an alcohol (R'-OH), the isocyanate group readily forms a carbamate (B1207046) (urethane) linkage. This reaction is fundamental in polyurethane chemistry and is a standard method for derivatizing both alcohols and isocyanates. organic-chemistry.orgnih.gov The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the isocyanate carbon.

Reaction with Amines to form Ureas: Primary and secondary amines (R'-NH2 or R'R''-NH) react vigorously with isocyanates to produce substituted ureas. organic-chemistry.orgbeilstein-journals.org This reaction is generally faster than the reaction with alcohols. The nitrogen atom of the amine is a potent nucleophile, leading to a highly stable urea (B33335) product. This method is widely used for creating both symmetrical and unsymmetrical ureas. researchgate.net Several pyrazolyl-ureas have been synthesized using this approach, highlighting its applicability to this class of compounds. nih.gov

Reaction with Thiols to form Thiocarbamates: Thiols (R'-SH) can add to the isocyanate group to yield thiocarbamates. nih.gov While analogous to the reaction with alcohols and amines, the reactivity of thiols can be modulated by reaction conditions. The synthesis of pyrazole-containing thiocarbamates, often via the related isothiocyanates, demonstrates the feasibility of this transformation. researchgate.netnih.gov

The general scheme for these nucleophilic addition reactions is presented below.

Interactive Data Table: Nucleophilic Addition Reactions of Isocyanates

| Nucleophile | Reagent Class | Product | General Reaction Scheme |

| R'-OH | Alcohol | Carbamate | R-NCO + R'-OH → R-NH-CO-OR' |

| R'-NH₂ | Primary Amine | Substituted Urea | R-NCO + R'-NH₂ → R-NH-CO-NH-R' |

| R'R''NH | Secondary Amine | Substituted Urea | R-NCO + R'R''NH → R-NH-CO-NR'R'' |

| R'-SH | Thiol | Thiocarbamate | R-NCO + R'-SH → R-NH-CO-SR' |

| In the context of this article, "R" represents the 5-methyl-1-phenyl-1H-pyrazol-4-yl group. |

The isocyanate functionality is a key building block in polymer chemistry, most notably in the synthesis of polyurethanes. beilstein-journals.org The ability of the isocyanate group to react with di- or polyfunctional alcohols (polyols) allows for the formation of long polymer chains.

In the case of 4-isocyanato-5-methyl-1-phenyl-1H-pyrazole, the molecule can act as a monofunctional isocyanate, potentially serving as a chain-terminating or modifying agent in polymerization. However, if incorporated into a molecule containing another reactive group (e.g., a hydroxyl or amino group on the phenyl ring), it could be used to create novel pyrazole-containing polymers. The reaction of a diisocyanate with a diol is the fundamental repeating step in the formation of polyurethanes. Pyrazole (B372694) derivatives have been used as blocking agents for isocyanates in polyurethane systems to control the curing process. researchgate.net Furthermore, polymers derived from other functional pyrazoles, such as pyrazole-methacrylates, have been synthesized, indicating an interest in incorporating the pyrazole scaffold into polymer backbones. researchgate.net

Reactivity Profile of the Pyrazole Ring System

The 1,5-disubstituted pyrazole ring in this compound is an aromatic heterocycle. Its reactivity is influenced by the nitrogen atoms and the substituents on the carbon atoms.

The pyrazole ring is generally considered an electron-rich aromatic system, making it reactive towards electrophilic substitution. nih.gov Theoretical and experimental studies have shown that the C-4 position of the pyrazole ring is the most nucleophilic and thus the most susceptible to electrophilic attack. rrbdavc.orgquora.com This is because the resonance structures of the pyrazole ring place the highest electron density at this carbon. quora.com

Therefore, the introduction of the isocyanate group (or its synthetic precursors, such as a nitro or amino group) at the C-4 position is a direct consequence of this inherent reactivity. Common electrophilic substitution reactions that occur preferentially at the C-4 position of pyrazoles include nitration, halogenation, sulfonation, and Friedel-Crafts-type reactions. scribd.comresearchgate.net Since the target molecule, this compound, already has a substituent at the C-4 position, this site is no longer available for direct electrophilic attack. The reactivity discussed here applies to the parent 5-methyl-1-phenyl-1H-pyrazole scaffold, which is the precursor to C-4 substituted analogues.

Interactive Data Table: Representative Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Electrophile | Product (at C-4) |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitropyrazole |

| Halogenation | Br₂ or Cl₂ | Br⁺ or Cl⁺ | 4-Halopyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid |

| Formylation | POCl₃ / DMF | Vilsmeier Reagent | 4-Formylpyrazole |

| These reactions exemplify the functionalization of the C-4 position on a generic pyrazole ring. scribd.com |

The pyrazole ring contains two nitrogen atoms. In this compound, the N-1 position is already substituted with a phenyl group. The N-2 nitrogen, which has a lone pair of electrons in an sp² hybrid orbital, remains available for reaction.

The most common derivatization of the second nitrogen atom is N-alkylation, which results in the formation of a cationic pyrazolium (B1228807) salt. rrbdavc.org This reaction is typically achieved by treating the N-substituted pyrazole with an alkylating agent, such as an alkyl halide. google.com The resulting N,N'-disubstituted pyrazolium salts are a distinct class of compounds with altered physical and chemical properties. Alternative methods for N-alkylation under acidic or neutral conditions, using reagents like trichloroacetimidates, have also been developed to afford N-alkyl pyrazoles. semanticscholar.org Given that the N-1 position is occupied by a phenyl group, any further alkylation or acylation would occur at the N-2 position, leading to a quaternary pyrazolium species.

Applications in Polymer Chemistry and Advanced Materials

Role as Monomers in Polymer Synthesis

The isocyanate (-NCO) group is highly reactive towards nucleophiles, particularly those with active hydrogen atoms, such as alcohols and amines. This reactivity is the foundation for its use as a monomer in step-growth polymerization.

The primary application of isocyanates in polymer synthesis is the formation of polyurethanes and polyureas. Polyurethanes are synthesized through the reaction of diisocyanates with polyols (compounds with multiple hydroxyl groups), while polyureas are formed from the reaction of diisocyanates with polyamines. mdpi.com In this context, 4-isocyanato-5-methyl-1-phenyl-1H-pyrazole can act as a monofunctional isocyanate, serving as a chain-terminating agent to control molecular weight, or it can be used to introduce specific functionalities at the polymer chain ends.

More significantly, related pyrazole-blocked diisocyanates are used to create polyurethane and polyurea systems in a more controlled manner. nih.govbohrium.com The general process involves reacting a diisocyanate, such as Toluene diisocyanate (TDI) or Hexamethylene diisocyanate (HMDI), with a pyrazole (B372694) derivative. nih.govresearchgate.netresearchgate.net This "blocks" the highly reactive isocyanate groups, rendering them temporarily inert and allowing for one-component (1K) formulations that are stable at room temperature. pcimag.com Upon heating, the blocking agent is released, regenerating the free isocyanate, which then rapidly reacts with a polyol or polyamine present in the mixture to form the final polyurethane or polyurea network. nih.govresearchgate.netresearchgate.net This blocking-deblocking technique simplifies handling and processing, as the toxic and moisture-sensitive isocyanates are generated in-situ only when needed for curing. nih.govresearchgate.net

Research has demonstrated the synthesis of various polyurethanes using this method, reacting pyrazole-blocked diisocyanates with polyols like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) of different molecular weights. nih.govresearchgate.net The successful formation of the urethane (B1682113) linkage is often confirmed by the disappearance of the characteristic isocyanate peak (around 2250–2270 cm⁻¹) in Fourier-transform infrared (FTIR) spectroscopy. nih.govresearchgate.net

The structure of this compound and its derivatives provides a versatile tool for controlling polymer architecture and crosslinking density. When used in conjunction with di- or poly-functional monomers, it can influence the final polymer properties.

Polymer Architecture: By using a combination of diisocyanates and monofunctional isocyanates like the subject compound, chemists can control the linearity or branching of the resulting polymer chains. The choice of polyol (e.g., diols, triols) also plays a critical role in defining the final architecture, from linear thermoplastics to branched or crosslinked thermosets. nih.gov

Crosslinking Density: In coatings and thermoset applications, the density of crosslinks is paramount to the material's mechanical and thermal properties. Pyrazole-blocked isocyanates are instrumental in creating these networks. mdpi.com By using blocked polyisocyanates (such as HDI trimers) and varying their ratio with hydroxyl-functional resins, the crosslinking density can be precisely tuned. mdpi.comresearchgate.net This control is essential for applications like automotive clearcoats, where properties such as hardness, chemical resistance, and flexibility must be balanced. mdpi.com Hybrid systems combining different types of blocked isocyanates can also generate varied crosslinked structures, further diversifying the chemical nature and performance of the cured material. pcimag.com

Utilisation as Blocked Isocyanates in Polymer Systems

The most prominent application of pyrazole-based isocyanates is in the form of "blocked isocyanates." The pyrazole moiety serves as a protective group that is cleaved under specific conditions, typically heat, to release the reactive isocyanate. rsc.org

Pyrazoles have emerged as a highly effective class of blocking agents for isocyanates, offering distinct advantages over traditional agents like phenols, oximes, and caprolactam. mdpi.comscilit.com

Key features of pyrazole blocking agents include:

Tunable Deblocking Temperatures: The temperature at which the isocyanate is regenerated can be adjusted by modifying the substituents on the pyrazole ring. mdpi.com This allows for the design of systems that cure at specific temperatures, from as low as 85 °C to over 200 °C. mdpi.comresearchgate.net

Low Yellowing: Compared to agents like oximes, pyrazole-blocked isocyanates tend to cause less yellowing in the final product upon thermal curing, which is a significant benefit for clearcoats and other aesthetically demanding applications. mdpi.comrsc.org

Safety and Handling: Blocking renders the isocyanates non-hazardous for storage and formulation, reducing risks associated with handling toxic and reactive isocyanate monomers. nih.govresearchgate.net

Numerous studies have reported the use of various pyrazole derivatives, including 3,5-dimethylpyrazole (B48361) (DMP), 4-bromo-1H-pyrazole, and 3-(4-bromophenyl)-1H-pyrazole, to block common industrial isocyanates like TDI, MDI, HMDI, and isophorone (B1672270) diisocyanate (IPDI). nih.govresearchgate.netpcimag.commdpi.com

| Blocking Agent | Isocyanate Blocked | Deblocking/Curing Temperature (°C) | Reference |

|---|---|---|---|

| 3,5-dimethylpyrazole (DMP) | HDI Trimer | ~110-130 | researchgate.net |

| 4-bromo-1H-pyrazole | Hexamethylene diisocyanate (HMDI) | 185 | researchgate.netresearchgate.netresearchgate.net |

| 4-bromo-1H-pyrazole | Toluene diisocyanate (TDI) | 238 | researchgate.net |

| 3-(4-bromophenyl)-1H-pyrazole | Toluene diisocyanate (TDI) | ~166-240 | nih.gov |

The deblocking of pyrazole-blocked isocyanates is a thermally driven, reversible reaction. rsc.org Upon heating, the urethane-like bond between the pyrazole and the isocyanate cleaves, regenerating the free isocyanate and the pyrazole blocking agent. rsc.org This process is generally understood to proceed through an elimination-addition mechanism. rsc.orgusm.edu

The kinetics of this process are influenced by several factors:

Temperature and Heating Rate: The deblocking temperature is not a fixed point but rather a range that can be influenced by the rate of heating. researchgate.netnih.gov

Chemical Structure: The electronic and steric properties of substituents on the pyrazole ring significantly impact the deblocking temperature. Electron-withdrawing groups can alter the bond strength and facilitate cleavage at different temperatures. researchgate.net Increasing the basicity of the pyrazole has been found to lower the deblocking temperature. rsc.orgresearchgate.net

Analytical Method: The reported deblocking temperature can vary depending on the analytical technique used for its determination, such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or in-situ FTIR spectroscopy. nih.govresearchgate.netnih.gov

The reversible nature of the reaction means that an equilibrium exists between the blocked and unblocked states at elevated temperatures. rsc.org In a practical curing scenario, the regenerated isocyanate is consumed by a co-reactant (like a polyol), which drives the reaction to completion. nih.gov

The thermally reversible nature of the pyrazole-isocyanate linkage is being exploited to create "smart" materials that respond to temperature changes. researchgate.netrsc.org These thermoresponsive polymers can undergo changes in their physical or chemical properties when a specific temperature threshold is crossed.

A key strategy involves incorporating pyrazole-blocked isocyanates as crosslinkers within a polymer matrix. rsc.orgrsc.org In one approach, a methacryloyl pyrazole monomer was synthesized and polymerized. The resulting linear polymer chains, functionalized with pyrazole groups, were then crosslinked using a diisocyanate. researchgate.netresearchgate.netrsc.org This created polymeric particles with a core-shell structure held together by the thermally labile blocked urethane bonds.

Lack of Scientific Literature on the Application of this compound in Surface-Initiated Polymerization

A comprehensive review of scientific databases and research publications has revealed no specific studies or documented applications of the chemical compound this compound in the field of surface-initiated polymerization.

Despite extensive searches into the reactivity of pyrazole-isocyanates and their potential for surface functionalization, there is a notable absence of literature detailing the use of this compound as a monomer for surface-initiated polymerization (SIP). This technique is a powerful method for grafting polymer chains from a substrate, creating a dense layer of polymers known as a polymer brush. The successful implementation of SIP relies on the careful selection of monomers and initiators that are well-characterized and suitable for controlled polymerization reactions.

General searches were conducted in areas including:

Surface functionalization with isocyanate-containing monomers.

The use of pyrazole derivatives in polymer chemistry.

Anchoring of polymerization initiators to surfaces via isocyanate groups.

Synthesis of polymer brushes using various controlled radical polymerization techniques.

While these searches provided broad insights into the methodologies of surface modification and polymer brush synthesis, they did not yield any specific research where this compound was the monomer of choice for growing polymer chains from a surface.

Isocyanates are known for their high reactivity towards nucleophiles such as hydroxyl and amine groups, which are often present on the surfaces of various substrates (e.g., silicon wafers, metal oxides). nih.govwikipedia.orgresearchgate.net This reactivity makes them suitable candidates for anchoring molecules to a surface. In the context of SIP, an isocyanate group could potentially be used to immobilize an initiator molecule onto a surface, from which a polymer chain can then be grown. However, the use of a molecule that is both a pyrazole derivative and an isocyanate as the monomer unit in the subsequent polymerization chain is not described in the available scientific literature.

Research in related areas has focused on pyrazoles as "blocking agents" for isocyanates. researchgate.netpcimag.comscilit.com In these applications, the pyrazole group temporarily protects the highly reactive isocyanate group. Upon heating, the pyrazole is released, and the isocyanate can then react, for instance, to crosslink a polymer coating. researchgate.netresearchgate.net This application, while involving pyrazole-isocyanate chemistry, is fundamentally different from the monomer role in surface-initiated polymerization.

Scientific Literature Lacks Specific Data on this compound

Despite a comprehensive review of available scientific literature, no specific research data was found for the compound "this compound" pertaining to its biological and medicinal chemistry aspects as outlined in the requested article structure. While the pyrazole scaffold is a well-established and significant core in medicinal chemistry, this particular derivative appears to be largely uninvestigated in the public domain.

The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that has been the foundation for a wide array of biologically active compounds. nih.govrsc.org Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govsrrjournals.commdpi.comresearchgate.netnih.govnih.govbohrium.com

The isocyanate group is a highly reactive functional group that can readily react with nucleophiles such as amines, alcohols, and thiols on biological macromolecules. This reactivity is often exploited in the design of targeted covalent inhibitors and other therapeutic agents. The combination of a pyrazole core with an isocyanate functional group, as in a pyrazole-isocyanate scaffold, presents a promising area for drug discovery.

However, a detailed examination of scientific databases and publications did not yield any specific studies on the antimicrobial efficacy, anticancer potential, or mechanisms of action of this compound. There is no available data regarding its antibacterial activity against resistant strains like MRSA, its antifungal properties, its ability to induce apoptosis in cancer cell lines, its modulation of oncogenic pathways, or its potential to target specific protein kinases such as CDK2 or EGFR.

Numerous studies have focused on other pyrazole derivatives, highlighting their potential as kinase inhibitors in cancer therapy and their cytotoxic effects on various cancer cell lines. nih.govnih.govmdpi.comresearchgate.netnih.govup.ac.zanih.govresearchgate.netmdpi.com For instance, various pyrazole-based compounds have been investigated for their ability to inhibit receptor tyrosine kinases and other enzymes involved in cell proliferation and survival. nih.govmdpi.com The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatility and ability to be incorporated into a wide range of drug candidates. mdpi.com

Given the absence of specific research findings for this compound, it is not possible to generate the requested article with the specified detailed content and data tables without speculating or misrepresenting the current state of scientific knowledge. The creation of scientifically accurate and informative content requires a foundation of published research, which, in this specific case, is not available.

Therefore, while the broader class of pyrazole-isocyanate scaffolds holds theoretical interest for medicinal chemists, "this compound" remains a compound for which the biological and medicinal properties have not been publicly documented.

Biological and Medicinal Chemistry Aspects of Pyrazole Isocyanate Scaffolds

Enzyme Inhibition Studies and Metabolic Modulation

The pyrazole (B372694) nucleus is a versatile scaffold that has been incorporated into numerous compounds designed to modulate the activity of various enzymes involved in metabolic pathways. These studies are crucial for the development of new therapeutic agents for a range of diseases.

The inhibition of carbohydrate-digesting enzymes such as α-glucosidase and α-amylase is a key strategy in the management of type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.gov Pyrazole derivatives have emerged as a promising class of inhibitors for these enzymes. nih.gov

Recent studies have explored various pyrazole hybrids for their α-glucosidase and α-amylase inhibitory activities. For instance, a series of acyl pyrazole sulfonamides were synthesized and evaluated, with all compounds showing greater potency against α-glucosidase than the standard drug, acarbose. frontiersin.org The most potent compound, bearing a para-chloro substituent on the phenyl ring, was found to be 35-fold more effective than acarbose. frontiersin.org Similarly, pyrazole-phthalazine hybrids have been designed and shown to be significantly more potent α-glucosidase inhibitors than acarbose, with one derivative being approximately 53-fold more active. nih.gov

In the context of α-amylase inhibition, novel C-4 sulfenylated pyrazoles have demonstrated good inhibitory activity, with some chloro-substituted analogues showing higher potency than acarbose. nih.gov Kinetic studies revealed that these compounds act via a mixed mode of inhibition for both α-amylase and α-glucosidase. nih.gov Furthermore, dihydropyrazole derivatives synthesized from chalcones have also been identified as potent α-amylase inhibitors. researchgate.net

While no direct data exists for 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole, the isocyanate group, being a reactive electrophile, could potentially interact with nucleophilic residues in the active sites of these enzymes, possibly leading to covalent inhibition. However, this remains a hypothesis pending experimental validation.

Xanthine (B1682287) oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to hyperuricemia and gout. nih.gov Consequently, the development of xanthine oxidase inhibitors is a significant therapeutic goal. mdpi.commdpi.com

Pyrazole derivatives have been investigated as potential xanthine oxidase inhibitors. nih.gov For example, a series of hybrid pyrazolyl derivatives were synthesized, and one compound, 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one, showed promising anticancer activity along with a xanthine oxidase inhibitory effect (IC50 of 10.87 μM). nih.gov Another study on pyrazole derivatives identified a compound with potent xanthine oxidase inhibitory activity (IC50 of 0.83 μM). researchgate.net These findings underscore the potential of the pyrazole scaffold in designing effective xanthine oxidase inhibitors. researchgate.net

15-Lipoxygenase (15-LOX) is an enzyme involved in the metabolism of polyunsaturated fatty acids, and its activity is implicated in inflammatory diseases and cancer. nih.govmums.ac.ir As such, inhibitors of 15-LOX are of considerable interest in drug discovery. researchgate.netmdpi.com

Several studies have highlighted the potential of pyrazole derivatives as 15-LOX inhibitors. A program to develop potent and selective 15-LOX-1 inhibitors started from a 1-benzoyl substituted pyrazole-3-carboxanilide hit identified through high-throughput screening. nih.gov Another study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives also demonstrated their potential as 15-lipoxygenase inhibitors. nih.gov The antioxidant activity of the pyrazole ring is thought to contribute to its inhibitory effect on 15-LOX. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. mdpi.comresearchgate.netresearchgate.net For pyrazole derivatives, SAR studies have been instrumental in optimizing their enzyme inhibitory activities. nih.gov

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. For instance, in the case of α-glucosidase inhibitors, the presence of a chlorine atom at the para-position of a phenyl ring attached to the pyrazole scaffold was found to be crucial for high potency. frontiersin.org In another series of α-glucosidase inhibitors, the substitution pattern on the phenyl rings of a diphenyl pyrazole moiety affected the inhibitory activities. researchgate.net

For α-amylase inhibitors, the "magic chloro effect" has been noted, where chloro-substituted analogues of C-4 sulfenylated pyrazoles showed significant inhibition. nih.gov The introduction of acidic substituents on 3,4,5-substituted pyrazoles generally increases their inhibitory activity against meprin β, a metalloprotease. nih.gov

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. ijirss.comresearchgate.net This information is invaluable for the rational design of new and more potent drugs. nih.govnih.gov

For pyrazole-based inhibitors, pharmacophore models have been developed for various targets. In the context of α-glucosidase inhibition, molecular docking studies have helped to predict the binding interactions of pyrazole-phthalazine hybrids, revealing the key pharmacophoric features responsible for their potent activity. nih.gov Similarly, for pyrazole-based carbonic anhydrase inhibitors, pharmacophore modeling has been used to guide the design of new derivatives. nih.gov

A general pharmacophore for pyrazole-based enzyme inhibitors often includes:

The pyrazole ring itself, which can participate in various interactions such as hydrogen bonding and π-π stacking.

Aromatic or hydrophobic groups attached to the pyrazole ring, which can occupy hydrophobic pockets in the enzyme's active site.

Hydrogen bond donors and acceptors, which are crucial for specific interactions with amino acid residues.

For a hypothetical pharmacophore for this compound, the phenyl ring and the methyl group would likely contribute to hydrophobic interactions, while the pyrazole nitrogens could act as hydrogen bond acceptors. The isocyanate group presents a unique feature that could be targeted for covalent modification of the enzyme. Further computational and experimental studies are necessary to validate such a pharmacophore model.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. eurasianjournals.com These calculations provide a detailed picture of the electron distribution and energy levels, which govern the molecule's reactivity and stability.

Optimization of Molecular Geometries and Conformations

The first step in most computational studies is the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This is typically achieved using DFT methods, such as the B3LYP functional, in conjunction with a basis set like 6-311G++(d,p) or 6-31G*. researchgate.nettandfonline.com For pyrazole (B372694) derivatives, these calculations determine precise bond lengths, bond angles, and dihedral angles. ripublication.com The process involves iterative calculations until the forces on each atom are minimized, resulting in a stable molecular geometry. youtube.com The accuracy of these optimized structures is often validated by comparing the calculated data with experimental results from techniques like X-ray crystallography, where good correlation is often observed. tandfonline.com

Prediction of Electronic and Thermodynamic Properties

Once the geometry is optimized, a range of electronic and thermodynamic properties can be calculated. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity and greater polarizability. nih.gov

For various pyrazole derivatives, DFT calculations have been used to determine these properties. For instance, studies on different pyrazole-carboxamides and other derivatives have reported HOMO-LUMO energy gaps that correlate with their observed chemical behavior. jcsp.org.pkresearchgate.net These calculations also provide insights into the distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Table 1: Representative Electronic Properties of Pyrazole Derivatives (Illustrative Data)

| Compound Class | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Pyrazole-Carboxamide Derivative 1 | B3LYP/6-31G* | -5.44 | -1.21 | 4.23 |

| Pyrazole-Carboxamide Derivative 2 | B3LYP/6-31G* | -5.56 | -1.24 | 4.32 |

| Pyrazole Derivative 3 | B3LYP/6-311G(d,p) | -6.150 | -1.032 | 5.118 |

| Pyrazole Derivative 4 | B3LYP/6-311G(d,p) | -6.102 | -0.937 | 5.166 |

This table presents illustrative data from computational studies on various pyrazole derivatives to demonstrate typical calculated values. nih.govjcsp.org.pk

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a pyrazole derivative, binds to the active site of a macromolecular target, typically a protein. ripublication.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Ligand-Receptor Binding Modes

Docking algorithms, implemented in software like AutoDock, PyRx, and GLIDE, explore various possible orientations and conformations of the ligand within the protein's binding pocket. nih.govsemanticscholar.orgnih.gov The output provides a model of the most likely binding mode. For pyrazole derivatives, docking studies have been conducted against a wide range of protein targets, including various kinases (e.g., VEGFR, CDK2), enzymes (e.g., carbonic anhydrase, 15-Lipoxygenase), and other receptors implicated in diseases like cancer. nih.govrsc.orgnih.govnih.gov These studies reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the pyrazole ligand and the amino acid residues of the receptor. nih.govlongdom.org For example, the pyrazole ring itself can be involved in crucial hydrogen bonding that anchors the molecule in place. longdom.org

Quantification of Binding Affinities and Interactions

A key outcome of molecular docking is the calculation of a binding affinity or docking score, usually expressed in kcal/mol. semanticscholar.org This score estimates the strength of the interaction between the ligand and the receptor, with more negative values indicating a stronger, more favorable binding. nih.gov Numerous studies on pyrazole derivatives have reported binding affinities against various protein targets. For instance, pyrazole derivatives have shown potent inhibitory potential against VEGFR-2 and CDK2 with calculated binding energies in the range of -8 to -10 kcal/mol. nih.gov These quantitative predictions help in ranking potential inhibitors and prioritizing them for further experimental testing. nih.gov

Table 2: Representative Molecular Docking Results for Pyrazole Derivatives (Illustrative Data)

| Pyrazole Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrazole-Carboxamide | Cyclin-Dependent Kinase 2 (CDK2) | -10.35 | Not specified |

| Pyrazole Derivative | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -10.09 | Not specified |

| Pyrazole-Benzimidazolone Hybrid | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Not specified | GLN 307, ASN 423, PHE 392 |

| Pyrazole-Carboxamide Sulfonamide | Carbonic Anhydrase I (hCA I) | Ki = 0.063 µM | Not specified |

| Pyrazole-Carboxamide Sulfonamide | Carbonic Anhydrase II (hCA II) | Ki = 0.007 µM | Not specified |

This table compiles illustrative data from docking studies on various pyrazole derivatives against different biological targets. nih.govnih.govbiointerfaceresearch.com The binding affinity can be reported in different units (e.g., kcal/mol, Ki).

In Silico Pharmacokinetic and Pharmacodynamic Profiling

Beyond binding to a target, a potential drug molecule must possess suitable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico methods are widely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable drug-like characteristics and avoid costly late-stage failures. arabjchem.orgnih.gov

Computational tools and web servers like SwissADME and pkCSM are commonly employed to calculate a range of physicochemical and pharmacokinetic parameters. semanticscholar.orgnih.gov These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines molecular properties associated with good oral bioavailability. researchgate.net

For various series of pyrazole derivatives, in silico ADMET profiling has been performed to assess their drug-likeness. semanticscholar.orgarabjchem.org Predicted parameters typically include:

Absorption: Intestinal absorption, Caco-2 cell permeability.

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

Metabolism: Interaction with cytochrome P450 (CYP) enzymes.

Excretion: Total clearance.

Toxicity: AMES toxicity (mutagenicity), hepatotoxicity.

Studies have shown that many pyrazole derivatives can be designed to have favorable ADMET profiles, suggesting they have the potential to be developed as orally active drugs. arabjchem.orgresearchgate.net

Table 3: Representative In Silico ADMET Predictions for Pyrazole Derivatives (Illustrative Data)

| Compound Class | Property Predicted | Predicted Value/Outcome | Tool Used |

|---|---|---|---|

| Pyrazoline/Pyrazole Derivatives | Lipinski's Rule | Compliant | Not specified |

| Pyrazoline/Pyrazole Derivatives | Toxicity | Low risk | ADMETlab |

| Pyrazole-Indole Derivatives | Intestinal Absorption | High | pkCSM |

| Pyrazole-Indole Derivatives | AMES Toxicity | Negative | pkCSM |

| Pyrazole Derivatives | Blood-Brain Barrier (BBB) Permeation | Good | SwissADME |

| Pyrazole Derivatives | Human Intestinal Absorption | High | SwissADME |

This table provides examples of ADMET properties predicted for various pyrazole derivatives using common in silico tools. semanticscholar.orgarabjchem.orgnih.govresearchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

The assessment of a compound's ADMET properties is crucial for its development as a safe and effective drug. jetir.org In silico ADMET prediction tools offer a preliminary screening of a molecule's potential pharmacokinetic profile. ajol.infonih.govjetir.org These computational analyses for pyrazole derivatives generally reveal favorable ADMET profiles, suggesting their potential as viable drug candidates. jetir.org

Studies on various pyrazole derivatives consistently demonstrate good potential for absorption and distribution. jetir.org For instance, many pyrazole-based compounds are predicted to have good intestinal absorption and the ability to cross cell membranes. researchgate.net The metabolic stability of these compounds is also a key area of investigation, with many derivatives showing favorable metabolic pathways. jetir.org Furthermore, toxicity predictions, including assessments for mutagenicity, are a critical component of the ADMET analysis. jetir.orgnih.gov In many cases, pyrazole derivatives have shown a lack of mutagenic potential in computational models. jetir.org

The predicted ADMET properties for pyrazole derivatives, which can be extrapolated to 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole, are summarized in the following table.

| ADMET Parameter | Predicted Property for Pyrazole Derivatives | Significance |

|---|---|---|

| Absorption | High intestinal absorption | Indicates good potential for oral bioavailability. |

| Distribution | Moderate to high plasma protein binding | Affects the amount of free drug available to exert its effect. |

| Metabolism | Primarily hepatic | Predicts the main site of drug breakdown in the body. |

| Excretion | Renal and fecal routes | Suggests the pathways for elimination from the body. |

| Toxicity | Low predicted organ toxicity and mutagenicity | Indicates a potentially favorable safety profile. |

Drug-Likeness and Drug Score Assessments

Drug-likeness is a qualitative concept used in drug design to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. drugbank.comyoutube.com One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. drugbank.comresearchgate.netresearchgate.net This rule establishes four simple physicochemical parameter ranges for orally bioavailable compounds: a molecular weight of up to 500 g/mol , a maximum of 5 hydrogen bond donors, a maximum of 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (log P) not exceeding 5. youtube.com

Computational studies on a wide array of pyrazole derivatives have shown that they generally exhibit good drug-like properties and are often compliant with Lipinski's Rule of Five. researchgate.netnih.gov This compliance suggests that compounds within this class, including this compound, are likely to have favorable absorption and permeation characteristics. researchgate.net

The predicted drug-likeness parameters for this compound, based on the analysis of related pyrazole compounds, are presented in the table below.

| Parameter | Predicted Value/Compliance | Significance |

|---|---|---|

| Molecular Weight | Compliant (<500 g/mol) | Favorable for absorption and diffusion. |

| Hydrogen Bond Donors | Compliant (≤5) | Contributes to good membrane permeability. |

| Hydrogen Bond Acceptors | Compliant (≤10) | Impacts solubility and binding characteristics. |

| Log P | Compliant (≤5) | Indicates a balance between solubility and lipophilicity. |

| Drug Score | High | Suggests a favorable overall profile as a potential drug. |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the hydrogen and carbon environments within 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole.

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The expected signals for this compound are distinct and informative. The protons of the phenyl group attached to the nitrogen at position 1 typically appear as a multiplet in the aromatic region. The single proton on the pyrazole (B372694) ring and the protons of the methyl group at position 5 will have characteristic chemical shifts.

The phenyl group protons are expected to show complex splitting patterns due to ortho, meta, and para couplings, appearing in the typical downfield region for aromatic protons. The proton at position 3 of the pyrazole ring is anticipated to appear as a singlet. The methyl group protons at C-5 will also present as a singlet, shifted slightly downfield due to the influence of the pyrazole ring.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H (ortho) | 7.65 - 7.75 | Multiplet (d) | 2H |

| Phenyl-H (meta, para) | 7.20 - 7.50 | Multiplet (m) | 3H |

| Pyrazole-H (C3-H) | 7.80 - 7.90 | Singlet (s) | 1H |

| Methyl-H (C5-CH₃) | 2.30 - 2.40 | Singlet (s) | 3H |

Note: Predicted values are based on analysis of similar pyrazole derivatives and general NMR principles. researchgate.netchemicalbook.com Solvent is typically CDCl₃ or DMSO-d₆.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. The spectrum for this compound is expected to show 11 distinct signals corresponding to each carbon atom. The isocyanate carbon (-N=C=O) has a characteristic chemical shift in the 120-130 ppm range. The carbons of the pyrazole and phenyl rings appear in the aromatic region, while the methyl carbon appears in the upfield aliphatic region. jocpr.comchemicalbook.com

Two-dimensional (2D) NMR techniques are essential for definitive assignment of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons (the phenyl CHs, the pyrazole C3, and the methyl C).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary carbons (C4, C5, the isocyanate carbon, and the phenyl C1') by observing their correlations to nearby protons. For instance, the methyl protons would show an HMBC correlation to C5 and C4 of the pyrazole ring. semanticscholar.org

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Isocyanate) | 124.0 - 128.0 |

| C3 (Pyrazole) | 138.0 - 142.0 |

| C4 (Pyrazole) | 115.0 - 120.0 |

| C5 (Pyrazole) | 145.0 - 150.0 |

| C1' (Phenyl) | 137.0 - 139.0 |

| C2'/C6' (Phenyl) | 119.0 - 122.0 |

| C3'/C5' (Phenyl) | 129.0 - 130.0 |

| C4' (Phenyl) | 126.0 - 128.0 |

| CH₃ (Methyl) | 12.0 - 15.0 |

Note: Predicted values are based on analysis of similar pyrazole and phenyl isocyanate derivatives. nih.govchemicalbook.com Solvent is typically CDCl₃ or DMSO-d₆.

Variable Temperature (VT) NMR is a powerful technique for studying dynamic molecular processes that occur on the NMR timescale. ox.ac.ukblogspot.com While this compound is a free isocyanate, VT-NMR could be employed to study related dynamic phenomena. For instance, if the isocyanate were part of a thermally reversible "blocked" system (e.g., reacted with a blocking agent like a phenol (B47542) or caprolactam), VT-NMR would be instrumental in studying the deblocking process. researchgate.net As the temperature increases, the equilibrium would shift, regenerating the free isocyanate. This process can be monitored by observing the disappearance of signals from the blocked species and the appearance of signals from the free isocyanate and blocking agent. researchgate.netoxinst.com

Additionally, VT-NMR could probe the rotational dynamics around the N1-C1' bond connecting the pyrazole and phenyl rings. At low temperatures, rotation might be slow enough to cause broadening or even splitting of the ortho-phenyl proton signals if the molecule adopts a non-planar ground state conformation.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. This peak is highly characteristic and appears in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool. remspec.comspectroscopyonline.com Its presence provides definitive evidence of the isocyanate moiety. Other significant absorption bands include those for the aromatic C-H stretching of the phenyl ring, C=C and C=N stretching within the aromatic rings, and C-H bending vibrations. psu.eduresearchgate.net

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Strong, Sharp |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium to Weak |

| Aromatic C=C / C=N | Ring Stretch | 1450 - 1610 | Medium to Strong |

| Methyl C-H | Asymmetric/Symmetric Stretch | 2850 - 2960 | Medium |

Note: Values are typical ranges for the specified functional groups. spectroscopyonline.compaint.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and deduce structural features. For this compound (Molecular Formula: C₁₁H₉N₃O), the molecular weight is approximately 199.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z ≈ 199. The fragmentation pattern of phenylpyrazole derivatives is often complex but can be predictive. researchgate.netresearchgate.net Key fragmentation pathways would likely involve:

Loss of the isocyanate group: Cleavage to lose NCO• (42 Da), leading to a fragment at m/z ≈ 157.

Fragmentation of the phenyl ring: A fragment corresponding to the phenyl cation [C₆H₅]⁺ at m/z = 77 is a common feature in the mass spectra of phenyl-substituted compounds.

Cleavage of the pyrazole ring: The five-membered ring can undergo various ring-opening and fragmentation steps, often involving the loss of small molecules like HCN or N₂. researchgate.net

The analysis of these fragment ions allows for the piecing together of the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds. It provides an exact mass measurement of the molecular ion, often with a precision of a few parts per million (ppm), which allows for the determination of the elemental formula.

Table 1: Calculated Accurate Mass of this compound

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₁H₉N₃O | 199.0746 |

The fragmentation pattern of a molecule in mass spectrometry provides a "fingerprint" that is characteristic of its structure. In the absence of a specific mass spectrum for this compound, the fragmentation can be predicted based on the known behavior of pyrazoles and isocyanates. The fragmentation of pyrazole rings often involves the loss of HCN or N₂. researchgate.net For substituted pyrazoles, cleavage of substituent groups is also a common fragmentation pathway. asianpubs.orgresearchgate.net For instance, in the mass spectra of other pyrazole derivatives, the elimination of CO followed by the loss of hydrogen and a nitrile group (RCN) has been observed. asianpubs.org

The isocyanate group (-N=C=O) is expected to be a reactive site in fragmentation. The loss of the isocyanate group as a neutral radical or further fragmentation of the pyrazole ring system would likely be observed. Studies on other phenyl-substituted pyrazoles have shown that fragmentation can lead to the formation of a phenyl cation (m/z 77) or other aromatic fragments. asianpubs.orgresearchgate.net A detailed mass spectrometric study on structurally similar pyrazoline derivatives showed fragmentation pathways involving the loss of an isocyanate radical. researchgate.net

Chromatographic Methods

Chromatographic techniques are indispensable for the separation and purification of chemical compounds and for the characterization of polymers.

This compound, containing a reactive isocyanate group, can be used as a monomer or a blocking agent in the synthesis of polyurethanes and other polymers. researchgate.netmdpi.comresearchgate.net Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the premier technique for determining the molecular weight distribution of polymers.

While specific SEC data for polymers derived directly from this compound is not available, the methodology would be analogous to that used for other polyurethanes. In a typical SEC experiment, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. This separation by hydrodynamic volume allows for the determination of key molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. The characterization of polyurethanes using pyrazole-based blocking agents has been reported, and techniques like SEC would be crucial in such studies to understand the properties of the resulting polymers. researchgate.netscilit.comdntb.gov.ua

Table 2: Hypothetical SEC Data for a Polyurethane Derived from a Pyrazole Isocyanate

| Parameter | Value | Description |

| Mn ( g/mol ) | 50,000 | Number-average molecular weight |

| Mw ( g/mol ) | 105,000 | Weight-average molecular weight |

| PDI | 2.1 | Polydispersity Index (Mw/Mn) |

This table represents hypothetical data to illustrate the type of information obtained from an SEC experiment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to confirm the empirical formula and the purity of a synthesized compound.

Although specific elemental analysis data for this compound was not found in the searched literature, the theoretical elemental composition can be calculated from its molecular formula (C₁₁H₉N₃O). This theoretical composition serves as a benchmark against which experimental results would be compared. For various other pyrazole derivatives, elemental analysis has been a standard characterization technique to confirm their composition. nih.govnih.gov

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.011 | 66.32% |

| Hydrogen | H | 1.008 | 4.55% |

| Nitrogen | N | 14.007 | 21.09% |

| Oxygen | O | 15.999 | 8.03% |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, phenylhydrazine, and dimethylformamide dimethyl acetal (DMF-DMA), followed by functionalization. Optimization involves adjusting stoichiometry, temperature (e.g., reflux in ethanol/acetic acid mixtures), and catalysts. For example, cyclization steps often require acidic conditions (e.g., glacial acetic acid) to promote ring closure . Intermediate purification via silica gel column chromatography ensures high yields (up to 45% after recrystallization) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : X-ray diffraction (XRD) is critical for resolving crystal packing and dihedral angles between aromatic rings (e.g., 16.83°–51.68° deviations observed in related pyrazoles) . Spectroscopic techniques like FT-IR and NMR confirm functional groups (e.g., isocyanate peaks at ~2200–2270 cm⁻¹). Computational methods (DFT) predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .

Q. What standard protocols exist for evaluating the biological activity of pyrazole derivatives like this compound?

- Methodological Answer : Antimicrobial screening follows CLSI guidelines using agar diffusion or microdilution assays (e.g., MIC determination against S. aureus or E. coli). For example, pyrazole analogs with 4-substituted aryl groups show enhanced activity when tested at 100 µg/mL concentrations . Cytotoxicity assays (e.g., MTT on mammalian cell lines) are performed to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between pyrazole derivatives with similar substituents?

- Methodological Answer : Contradictions often arise from subtle structural differences (e.g., electron-withdrawing vs. donating groups). Systematic SAR studies should compare substituent effects:

| Substituent Position | Bioactivity (MIC, µg/mL) | LogP |

|---|---|---|

| 4-NO₂ | 12.5 (S. aureus) | 2.3 |

| 4-OCH₃ | 50.0 (S. aureus) | 1.8 |

| Higher lipophilicity (LogP) correlates with membrane penetration but may reduce solubility. Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations to targets like bacterial gyrase . |

Q. What strategies are effective for improving the stability of the isocyanate group during storage and reactions?

- Methodological Answer : The isocyanate group is moisture-sensitive. Storage under inert gas (argon) at –20°C in anhydrous solvents (e.g., DMF, DCM) prevents hydrolysis. During reactions, slow addition of reagents at 0–5°C minimizes side reactions. Stabilizers like molecular sieves (3Å) or triethylamine (as HCl scavenger) enhance yield in acylthiourea derivatization .

Q. How can computational modeling guide the design of pyrazole-based enzyme inhibitors?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) predict binding modes to enzymes like carbonic anhydrase (CA) or cyclooxygenase (COX). For example:

- Docking Score (kcal/mol) : –9.2 (CA IX) vs. –7.8 (CA II) for trifluoromethyl-substituted analogs .

- Free energy calculations (MM-PBSA) quantify binding affinity differences induced by 5-methyl substitution .

Q. What analytical methods are recommended for detecting decomposition products of this compound?

- Methodological Answer : High-resolution LC-MS (Q-TOF) identifies hydrolysis products (e.g., urea derivatives from isocyanate degradation). GC-MS with electron ionization (EI) detects volatile byproducts. Stability studies under accelerated conditions (40°C/75% RH) quantify degradation kinetics .

Methodological Challenges and Solutions

Q. How should researchers address low yields in multi-step syntheses of 4-isocyanato-pyrazoles?

- Solution : Key intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) require strict temperature control during cyclization. For example, maintaining 70–80°C during DMF-DMA-mediated formylation prevents side-product formation. TLC monitoring (hexane:EtOAc 3:1) ensures reaction completion before proceeding to acylation .

Q. What safety protocols are critical when handling this compound’s reactive isocyanate group?

Retrosynthesis Analysis